molecular formula C20H13N3O3S B2535303 N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide CAS No. 312727-56-3

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2535303
CAS No.: 312727-56-3
M. Wt: 375.4
InChI Key: VJSFILHSXAPWOA-UHFFFAOYSA-N
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Description

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide typically involves the formation of the thiazole ring followed by the introduction of the naphthalene and nitrobenzamide groups. One common method involves the reaction of 2-aminothiazole with 2-bromo-1-naphthalene in the presence of a base to form the intermediate N-(4-(naphthalen-2-yl)thiazol-2-yl)amine. This intermediate is then reacted with 2-nitrobenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: Reduction of the nitro group yields N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-aminobenzamide.

    Substitution: Electrophilic substitution on the aromatic rings can yield various halogenated derivatives.

Scientific Research Applications

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The nitrobenzamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. The thiazole and naphthalene moieties contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide is unique due to the presence of the nitrobenzamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(16-7-3-4-8-18(16)23(25)26)22-20-21-17(12-27-20)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSFILHSXAPWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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